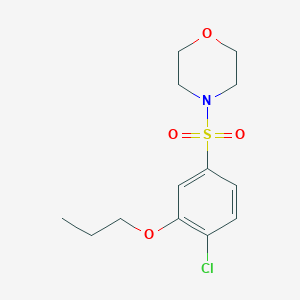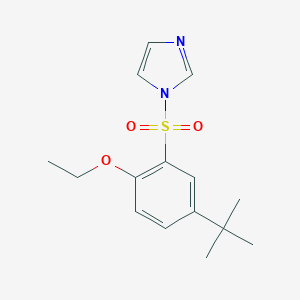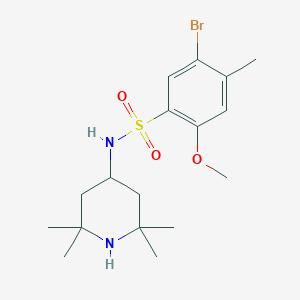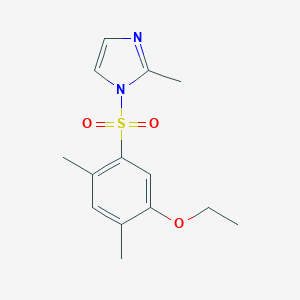
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, commonly known as EDMI, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. EDMI has shown promising results in scientific research for its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
作用機序
The mechanism of action of EDMI involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. EDMI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. EDMI also inhibits the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
EDMI has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EDMI has also been found to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation.
実験室実験の利点と制限
One of the major advantages of using EDMI in lab experiments is its high potency and specificity. EDMI has been found to have a high binding affinity for its target enzymes and proteins, making it an effective tool for studying their functions. However, the main limitation of using EDMI in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on EDMI. One potential area of research is the development of more potent and selective analogs of EDMI that can be used as therapeutic agents for cancer and other diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of EDMI, which can help in the development of optimal dosing strategies for its use in clinical settings. Finally, more research is needed to understand the potential side effects and toxicity of EDMI, which can help in the safe and effective use of this compound in humans.
合成法
EDMI can be synthesized using a multi-step process that involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
EDMI has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EDMI is in the field of cancer research. EDMI has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMTLOWGNLACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B345431.png)
![1-(1-Adamantyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345432.png)
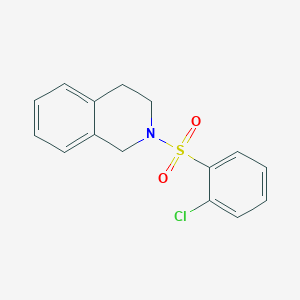
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345437.png)
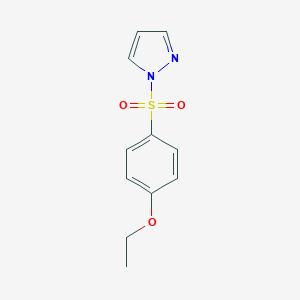
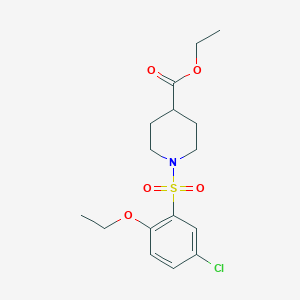
amine](/img/structure/B345450.png)
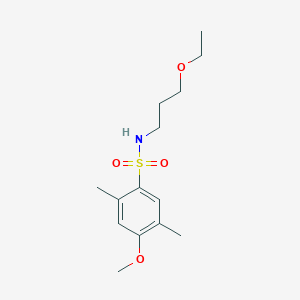
![4-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345454.png)
![4-Bromo-2,5-dimethoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345459.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)
